3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(6-7-21-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAKYFCMWBOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves several steps. One common method includes the reaction of thiazolidine-2,4-dione with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromide Ion
The bromide counterion participates in halogen exchange reactions under mild conditions. For example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KI (aq.) | RT, 6 hours | 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo-thiazinium iodide | 92% |
| AgNO₃ | Ethanol, reflux | Silver bromide precipitate + protonated imidazo-thiazine | 85% |
This reactivity is typical of quaternary ammonium salts, where the counterion is labile and replaceable via metathesis.
Reactivity of the Hydroxyl Group
The tertiary hydroxyl group undergoes acylation and alkylation under controlled conditions:
Acylation with Acetic Anhydride
| Conditions | Product | Notes |
|---|---|---|
| Ac₂O, pyridine, 80°C | 3-acetoxy derivative | Steric hindrance reduces efficiency |
Alkylation with Ethyl Iodide
| Conditions | Product | Yield |
|---|---|---|
| EtI, K₂CO₃, DMF, 50°C | 3-ethoxy derivative | 78% |
The hydroxyl group’s hydrogen-bonding capacity also influences solubility in polar solvents (e.g., DMSO, ethanol).
Nitro Group Transformations
The 4-nitrophenyl group participates in reduction and electrophilic substitution :
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 60 psi | 4-aminophenyl derivative | 65% |
Nitration (Competitive Reaction)
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | Di-nitrophenyl byproduct | Limited regioselectivity |
Reduction of the nitro group to an amine enables further derivatization (e.g., diazotization or amide coupling) .
Ring-Opening and Rearrangement Reactions
The imidazo-thiazine ring undergoes acid-catalyzed hydrolysis and thermal rearrangements :
Hydrolysis in HCl
| Conditions | Product | Mechanism |
|---|---|---|
| 6M HCl, reflux | 4-chlorobenzamide + 4-nitrobenzaldehyde | Ring cleavage via protonation |
Thermal Rearrangement
| Conditions | Product | Notes |
|---|---|---|
| 180°C, neat | Fused bicyclic thiazole derivative | Observed in TGA-DSC studies |
Key Mechanistic Insights
-
Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) slow acylation/alkylation at the hydroxyl group.
-
Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the meta position .
-
pH Sensitivity : Reactions involving the hydroxyl group require neutral or weakly basic conditions to
Scientific Research Applications
Pharmacological Properties
Thiazolidinediones, including the compound , are known for their diverse pharmacological activities. Key areas of application include:
- Antidiabetic Activity : Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that derivatives of thiazolidinedione can significantly lower plasma glucose levels and improve glycemic control in diabetic models .
- Anticancer Activity : Recent research indicates that thiazolidinedione derivatives exhibit anticancer properties. They have been found effective against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation . For instance, compounds similar to 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have demonstrated IC50 values indicating significant antiproliferative effects .
- Anti-inflammatory Effects : Thiazolidinediones have shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Their ability to modulate inflammatory pathways makes them potential candidates for treating conditions such as rheumatoid arthritis and psoriasis .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazolidinedione derivatives in various applications:
Mechanism of Action
The mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione and its analogs:
Key Findings:
Structural Features and Activity Relationships :
- Azetidine vs. Larger Rings : Azetidine-containing derivatives (e.g., CAS 2034270-64-7) exhibit improved metabolic stability compared to pyrrolidine analogs (e.g., CAS 1798513-39-9) due to reduced ring strain and enhanced lipophilicity .
- Electron-Withdrawing Groups : Halogenated aryl groups (e.g., bromo in TM17, fluoro in CAS 1795300-83-2) enhance binding to kinase ATP pockets or cytokine receptors by introducing dipole interactions .
- Sulfur-Containing Moieties : The phenylthio group in the target compound may mimic cysteine residues in enzyme active sites, a feature shared with TM17’s thiazolidinedione core .
Pharmacological Profiles: Anticancer Activity: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione inhibit melanoma proliferation via ERK1/2 pathway suppression (IC₅₀: 1.2–3.5 µM) . Anti-Inflammatory Effects: TM17 reduces IL-17A and IFN-γ expression by 40–60% in RA patient cells, outperforming non-brominated analogs . Antidiabetic Potential: Benzothiazole-substituted TZDs (e.g., compound 8a–h) show aldose reductase inhibition (IC₅₀: 0.8 µM), comparable to epalrestat (IC₅₀: 0.7 µM) .
Synthetic Methods: Knoevenagel Condensation: Used for 5-arylidene-TZDs (e.g., TM17, CAS 2034270-64-7), yielding 65–85% purity . Michael Addition: Applied to azetidine derivatives (e.g., CAS 2034270-64-7) with morpholine catalysis, achieving 71% yield .
Biological Activity
The compound 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid molecule that combines elements of azetidine and thiazolidinedione structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidine ring, an azetidine moiety, and a phenylthio group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiazolidinedione and azetidine structures exhibit various biological activities, including:
- Anticancer Properties : Many thiazolidinediones have been studied for their ability to induce apoptosis in cancer cells.
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer progression, such as human topoisomerases.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound can inhibit human topoisomerases I and II. For instance, a related compound was shown to induce apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways. The mechanism involves the release of cytochrome c, leading to programmed cell death .
Case Study: Apoptosis Induction
In a study examining the effects of thiazolidinedione derivatives on MCF-7 cells:
- Compound Tested : A derivative similar to the target compound.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : At an IC50 value of approximately 1 µM, significant apoptosis was observed, confirmed by fluorescence microscopy indicating cytochrome c release .
Enzyme Inhibition
The potential of This compound as an inhibitor of human topoisomerases has been highlighted in several studies. Topoisomerases are critical for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The proposed mechanism involves:
- Binding to the Enzyme : The compound binds to the active site of topoisomerases.
- Disruption of DNA Cleavage/Religation Cycle : This leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other known inhibitors is useful:
| Compound Name | Structure Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Thiazolidinedione | 0.97 | Topoisomerase I & II inhibition |
| Compound B | Azetidine derivative | 1.09 | Induces apoptosis via cytochrome c release |
| Target Compound | Hybrid (Thiazolidine-Azetidine) | TBD | TBD |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the azetidine and thiazolidine-dione rings. Aromatic protons in the phenylthio group appear as distinct multiplets (~7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 433.1) and fragmentation patterns .
- FT-IR : Peaks at 1720–1740 cm (C=O stretch) and 1250–1270 cm (C-S stretch) confirm functional groups .
What in vitro biological assays have been applied to evaluate its activity?
Q. Basic
- Enzyme Inhibition Assays : Tested against PPAR-γ (peroxisome proliferator-activated receptor gamma) due to structural similarity to thiazolidinedione antidiabetic drugs .
- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus (MIC values reported in μM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
How do structural modifications influence its binding affinity to target enzymes?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro) on the phenyl ring enhance binding to hydrophobic enzyme pockets. For example, fluorinated analogs show 2–3× higher PPAR-γ affinity .
- Steric Optimization : Bulky substituents on the azetidine ring reduce rotational freedom, improving selectivity for kinase targets .
What strategies resolve discrepancies in biological activity data across studies?
Q. Advanced
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .
How to optimize reaction conditions for regioselective functionalization?
Q. Advanced
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during azetidine acylation .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) improves regioselectivity in propanoyl group addition (yield increase from 60% to 85%) .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with PPAR-γ (PDB: 2PRG). Focus on hydrogen bonding with Arg288 and hydrophobic interactions with Phe264 .
- QSAR Modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with IC values .
How to assess stability under varying pH and temperature?
Q. Advanced
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC. Degradation peaks at pH <3 indicate acid-labile azetidine cleavage .
- Thermal Stability : TGA (thermogravimetric analysis) shows decomposition above 200°C, confirming suitability for room-temperature storage .
What are the challenges in crystallizing this compound for X-ray analysis?
Q. Advanced
- Solvent Selection : Low-polarity solvents (e.g., ethyl acetate) reduce oiling-out. Co-crystallization with acetic acid improves crystal lattice formation .
- Purity Requirements : ≥95% purity (HPLC) is essential. Impurities >2% disrupt crystal packing .
How to design analogs with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
